Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its structure includes a 4-chloro-2-(trifluoromethyl)phenyl substituent at position 4, a cyanoimino group at position 5, and an ethyl carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2S/c1-2-23-11(22)10-20-21(12(24-10)19-6-18)9-4-3-7(14)5-8(9)13(15,16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMKXKAVBIYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375715 | |
| Record name | Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-88-8 | |
| Record name | Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a synthetic compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C₁₃H₈ClF₃N₄O₂S
- Molecular Weight : 376.74 g/mol
- CAS Number : 148367-88-8
- Density : 1.55 g/cm³
- Boiling Point : 421.9°C at 760 mmHg
- LogP : 3.16448 (indicating moderate lipophilicity)
These properties suggest that the compound may have favorable interactions within biological systems, enhancing its potential therapeutic effects.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited compared to other derivatives in the same class .
A study highlighted the synthesis of novel thiadiazole derivatives that demonstrated potent antitumor activity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and HT-29 (colon cancer) cells. These compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
Thiadiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is thought to enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against microbial pathogens .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiadiazole ring structure allows for interactions with various biological targets. The sulfur atom in the thiadiazole ring may facilitate membrane permeability and enhance binding affinity to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .
Case Studies
Several studies have explored the biological activity of similar thiadiazole derivatives:
- Antitumor Effects : A derivative with a similar structure was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and displayed selective activity against Bcr-Abl positive K562 cells. This suggests potential for targeted cancer therapies .
- Antimicrobial Evaluation : Another study reported that thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Summary of Biological Activities
| Activity Type | Evidence Level | Notable Findings |
|---|---|---|
| Anticancer | Moderate | Cytotoxic effects on K562 and HT-29 cell lines |
| Antimicrobial | Preliminary | Potential antibacterial and antifungal properties |
| Mechanism | Hypothetical | Interaction with cellular membranes and proteins |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has shown promise in preliminary studies for its cytotoxic effects against various cancer cell lines. Research indicates that compounds in the thiadiazole family often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Case Studies
- Anticancer Activity : Preliminary investigations have suggested that this compound may interact with cellular pathways related to cell proliferation and apoptosis. Specific studies on its effectiveness against cancer cell lines are still limited but indicate potential for further exploration.
- Antimicrobial Properties : Similar compounds within the thiadiazole family have demonstrated broad-spectrum antimicrobial activities. The specific interactions of this compound with microbial targets remain to be fully elucidated.
Agrochemical Applications
The unique chemical structure of this compound may also provide benefits in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their efficacy in biological systems.
Future Directions for Research
Further research is essential to fully understand the mechanisms of action for this compound. Investigations into its interactions with specific biological targets could lead to novel therapeutic applications and improved agrochemical formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to four analogs (Table 1), focusing on substituent effects and core heterocycle variations.
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Thiazole-based analogs (B, D) show lower polarity due to methyl/ethylamino groups .
- Metabolic Stability : The CF₃ group in the target compound and Compound B reduces oxidative metabolism, enhancing half-life compared to Compound C .
Anticancer Potential
- Target Compound: Not directly tested, but structurally related 1,3,4-thiadiazoles (e.g., Compound 7b from ) exhibit IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells. The CF₃ group may enhance cytotoxicity by improving membrane permeability .
- Compound C: Lacks cyanoimino and ester groups; simpler structures often show lower potency .
Preparation Methods
Reaction Mechanism
The thiadiazole core is formed via cyclocondensation between 4-chloro-2-(trifluoromethyl)benzoic acid 1 and thiosemicarbazide 2 in the presence of POCl₃. The reaction proceeds through intermediate thiosemicarbazone formation, followed by POCl₃-mediated cyclization and dehydration.
Steps :
-
Intermediate Formation :
-
Cyclization :
-
Esterification :
Oxidative Cyclization Using Halogenating Agents
Protocol Overview
This method employs N-chlorosuccinimide (NCS) or iodine to oxidize thiourea intermediates into the thiadiazole ring.
Procedure :
-
Thiourea Synthesis :
-
Oxidation :
-
Esterification :
Multi-Step Synthesis via Hydrazonoyl Halides
Key Steps
This approach uses hydrazonoyl halides 5 to construct the thiadiazole ring, followed by cyanoimination.
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Hydrazonoyl Halide Preparation :
-
Cyclization :
-
Cyanoimination :
Comparative Analysis of Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Cyclocondensation | POCl₃, Ethyl chloroformate | 60–80 | 12–24 | 78–84 | High yield, minimal byproducts |
| Oxidative Cyclization | NCS, BrCN | 70 | 6–8 | 72–76 | Scalable for industrial production |
| Multi-Step Synthesis | S₂Cl₂, Cyanamide | 100–110 | 12–18 | 68–70 | Flexibility in substituent design |
Optimization Strategies
Solvent Selection
Catalysis
Purification
Challenges and Solutions
Issue: Low Cyanoimino Incorporation
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Reagents | Time | Yield Factor |
|---|---|---|---|---|
| Condensation | Acetonitrile | N-phenylhydrazinecarboxamides | 1–3 min | Purity of starting materials |
| Cyclization | DMF | I₂, Et₃N | 30–60 min | I₂ stoichiometry, temperature |
Basic: What spectroscopic and chromatographic methods confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted phenyl), ester groups (δ 4.2–4.4 ppm for ethyl CH₂), and trifluoromethyl (19F NMR, δ -60 to -70 ppm). The cyanoimino group (C≡N) appears as a singlet in 13C NMR (~115 ppm) .
- IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%. Retention time comparisons with analogs (e.g., thiazole-carboxylates) validate structure .
Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Target Selection : Prioritize microbial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) or cancer-related kinases.
- Docking Workflow :
- Prepare ligand (DFT-optimized geometry) and receptor (PDB structure).
- Use AutoDock Vina to simulate binding, focusing on the thiadiazole core’s hydrogen bonding and the 4-chlorophenyl group’s hydrophobic interactions.
- Validate with MM-GBSA free-energy calculations.
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed improved docking scores against E. coli DNA gyrase (ΔG = -9.2 kcal/mol) compared to unsubstituted analogs .
Advanced: What strategies analyze substituent effects on physicochemical and biological properties?
Methodological Answer:
- SAR Studies :
- Electronic Effects : Replace 4-Cl with -Br or -NO₂; assess Hammett σ values and correlate with antimicrobial activity.
- Lipophilicity : Measure LogP (shake-flask method) to evaluate membrane permeability.
- Comparative Data : Analogous oxadiazole derivatives (e.g., 2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole) demonstrate that electron-withdrawing groups enhance metabolic stability but reduce solubility .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent (R) | LogP | MIC (μg/mL, S. aureus) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 4-Cl | 3.2 | 12.5 | 4.1 |
| 4-Br | 3.5 | 6.25 | 5.8 |
| 4-NO₂ | 2.8 | 25.0 | 3.2 |
Basic: How to troubleshoot low yields during cyclization?
Methodological Answer:
- Common Issues :
- Incomplete Cyclization : Increase iodine concentration (up to 1.5 equivalents) or extend reaction time (2 hours).
- Side Reactions : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Workup : Precipitate product by adding ice/water slowly; filter under reduced pressure .
Advanced: What computational tools predict metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predict CYP450 interactions (e.g., ester hydrolysis by esterases).
- Meteor Nexus : Identify potential glucuronidation sites on the thiadiazole ring.
- Case Study : MD simulations (AMBER force field) revealed the ethyl carboxylate group’s susceptibility to hydrolysis. Introducing methyl groups at the 3-position of the phenyl ring reduced degradation rates by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
